molecular formula C24H29N5O5 B14960998 Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14960998
M. Wt: 467.5 g/mol
InChI Key: RJOPRUHMLBIXOR-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrahydropyrimidine ring, which is fused with various functional groups, including a pyridine ring and a piperazine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Specifically, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions in ethanol yields the desired compound .

Chemical Reactions Analysis

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The presence of the pyridine and piperazine moieties enhances its binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis methods, and relevant studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various functional groups that contribute to its biological activity. The molecular formula is C24H29N5O5C_{24}H_{29}N_{5}O_{5} with a molecular weight of approximately 467.5 g/mol. Its structure includes:

  • Tetrahydropyrimidine ring
  • Pyridine moiety
  • Dimethoxyphenyl substituents

This unique combination of structural features enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo have demonstrated various biological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain analogs exhibit activity against bacterial strains.
  • CNS Effects : Compounds incorporating piperazine have been explored for their central nervous system effects.

Interaction Profiles

The compound may interact with several biological targets, including:

Biological TargetActivity Type
Dihydrofolate reductase (DHFR)Antifolate activity
Various kinasesSignal transduction
Biotin carboxylaseEnzymatic inhibition

Synthesis Methods

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo can be achieved through various methods involving the condensation of appropriate precursors. The following general steps outline the synthesis process:

  • Formation of Tetrahydropyrimidine : Reacting an appropriate aldehyde with urea or thiourea.
  • Introduction of Dimethoxyphenyl Group : Using electrophilic aromatic substitution.
  • Pyridinyl Piperazine Attachment : Employing coupling reactions to introduce the piperazine moiety.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the tetrahydropyrimidine class. Notable findings include:

  • A study demonstrated that a related compound exhibited significant inhibition of DHFR, leading to reduced tumor growth in animal models .
  • Another investigation highlighted the antimicrobial efficacy of tetrahydropyrimidines against resistant bacterial strains, suggesting potential applications in treating infections .

Properties

Molecular Formula

C24H29N5O5

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H29N5O5/c1-4-34-23(31)20-21(17-9-8-16(32-2)15-18(17)33-3)26-24(27-22(20)30)29-13-11-28(12-14-29)19-7-5-6-10-25-19/h5-10,15,20-21H,4,11-14H2,1-3H3,(H,26,27,30)

InChI Key

RJOPRUHMLBIXOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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